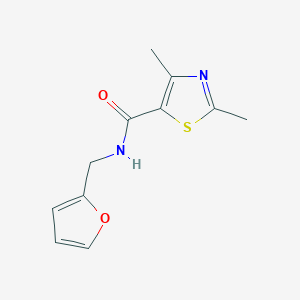![molecular formula C22H22FN3O2 B5636851 1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol](/img/structure/B5636851.png)
1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar quinoxaline derivatives typically involves multi-step chemical reactions, starting from basic quinoxalinyl structures and introducing various functional groups through reactions like nucleophilic substitution or catalytic addition. For example, compounds with structures related to quinoxalines have been synthesized through reactions involving salicylaldehyde, β-keto esters, and amines, using catalysts like piperidine to facilitate the formation of complex structures (Alizadeh, Ghanbaripour, & Zhu, 2014).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives often includes multiple ring systems and functional groups, leading to specific geometric and electronic configurations. These structures are characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, providing detailed information on the arrangement of atoms and the molecular conformation. For instance, studies on related compounds have shown how the arrangement of fluorophenyl groups and piperidine rings affect the overall molecular geometry, influencing the compound's chemical behavior and interactions (Jahns, Koch, Schollmeyer, & Laufer, 2009).
Chemical Reactions and Properties
Quinoxaline derivatives participate in various chemical reactions, including those involving their piperidine and fluorophenyl components. These reactions can lead to the formation of new compounds with potentially significant biological activities. The chemical properties of these compounds are closely linked to their molecular structure, particularly the presence and position of substituents, which can influence their reactivity and interaction with biological targets (Sato, Arimoto, Ueno, Kojima, Yamasaki, Sakurai, & Kasahara, 1978).
Zukünftige Richtungen
Quinoxaline derivatives, including “1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol”, have a vast potential for further exploration due to their diverse biological activities . Future research could focus on developing new synthetic strategies, exploring additional biological activities, and optimizing their pharmacological properties.
Eigenschaften
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-14-15(2)25-20-13-16(3-8-19(20)24-14)21(27)26-11-9-22(28,10-12-26)17-4-6-18(23)7-5-17/h3-8,13,28H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSCXLZLRJJJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5636807.png)
![3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636808.png)
![8-(4-chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636819.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5636830.png)
![[2-(4-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5636840.png)
![N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5636842.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine](/img/structure/B5636856.png)


![8-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636876.png)